Trimetrexate trihydrochloride

Catalog No.
S523666
CAS No.
M.F
C19H26Cl3N5O3
M. Wt
478.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimetrexate trihydrochloride

Product Name

Trimetrexate trihydrochloride

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride

Molecular Formula

C19H26Cl3N5O3

Molecular Weight

478.8 g/mol

InChI

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H

InChI Key

ZNJRHEVYOYMEHR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CI-898 HCl, CI-898 hydrochloride, Trimetrexate

The exact mass of the compound Trimetrexate trihydrochloride is 477.1101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trimetrexate trihydrochloride is a highly lipophilic, non-classical antifolate and a potent inhibitor of dihydrofolate reductase (DHFR). Unlike classical antifolates, it enters cells via passive diffusion rather than relying on the reduced folate carrier (RFC), and it does not require intracellular polyglutamylation for target engagement [1]. The trihydrochloride salt form is specifically engineered to overcome the severe aqueous insolubility of the trimetrexate free base, enabling versatile formulation for in vivo models, intravenous delivery, and aqueous dosing [2]. In procurement contexts, it is primarily selected as a benchmark compound for researching opportunistic protozoan infections (such as Pneumocystis carinii pneumonia and Toxoplasmosis) and for screening against methotrexate-resistant oncological models where transport-deficiency is the primary resistance mechanism [3].

Substituting Trimetrexate trihydrochloride with its free base or with classical antifolates like Methotrexate (MTX) fundamentally compromises experimental integrity and formulation viability. The trimetrexate free base is highly lipophilic but practically insoluble in water, rendering it unusable for aqueous-based in vivo dosing or intravenous formulations without the use of heavy, potentially toxic cosolvents [1]. Furthermore, substituting Trimetrexate with MTX fails in models of acquired drug resistance; MTX relies entirely on the reduced folate carrier (RFC) for cellular entry, whereas Trimetrexate bypasses this mechanism [2]. Consequently, in transport-deficient cell lines where MTX is functionally inactive, Trimetrexate maintains low-nanomolar potency, making it non-interchangeable for resistance modeling [3].

Aqueous Solubility and Formulation Viability

The selection of the trihydrochloride (or equivalent soluble salt) form of Trimetrexate is driven entirely by its superior aqueous solubility profile compared to the free base. While the free base is highly lipophilic, it is practically insoluble in aqueous media, severely limiting its utility in biological assays and in vivo models. Trimetrexate salts achieve an aqueous solubility exceeding 50 mg/mL, representing a greater than 500-fold improvement over the free base (<0.1 mg/mL) [1]. This allows for direct formulation in drinking water for animal models or intravenous administration without confounding cosolvents .

Evidence DimensionAqueous solubility
Target Compound Data>50 mg/mL (Trimetrexate soluble salts)
Comparator Or Baseline<0.1 mg/mL (Trimetrexate free base)
Quantified Difference>500-fold higher aqueous solubility
ConditionsAqueous media at physiological pH

Procuring the trihydrochloride salt is mandatory for researchers requiring aqueous-based systemic administration, such as IV infusion or oral dosing in murine models.

Efficacy in Transport-Deficient Resistant Cell Lines

Trimetrexate's primary mechanistic differentiator from classical antifolates is its ability to bypass the reduced folate carrier (RFC) via passive diffusion. In in vitro models utilizing MTX-resistant murine leukemia L1210 cells with altered transport mechanisms, Trimetrexate demonstrated rapid intracellular accumulation. It required a 5,000-fold lower drug concentration than Methotrexate (MTX) to achieve 50% growth inhibition in these specific resistant lines [1].

Evidence DimensionConcentration required for 50% growth inhibition in MTX-resistant cells
Target Compound DataRapid accumulation and inhibition at low nanomolar concentrations
Comparator Or BaselineMethotrexate (MTX)
Quantified Difference5,000-fold lower drug concentration required vs. MTX
ConditionsMTX-resistant murine leukemia L1210 cells with altered RFC transport

This makes Trimetrexate the definitive choice for researchers explicitly studying or targeting classical antifolate resistance mechanisms in oncology.

Protozoan DHFR Inhibition Potency

Trimetrexate exhibits potent dual-action inhibition against both human and protozoan dihydrofolate reductase (DHFR), distinguishing it from classical antifolates that often lack protozoan selectivity. In isolated enzyme assays, Trimetrexate demonstrated an IC50 of 1.35 nM against Toxoplasma gondii DHFR (TgDHFR). In contrast, Methotrexate is approximately 58-fold less potent against the same protozoan target, exhibiting a TgDHFR IC50 of 78.3 nM [1].

Evidence DimensionToxoplasma gondii DHFR (TgDHFR) IC50
Target Compound Data1.35 nM
Comparator Or Baseline78.3 nM (Methotrexate)
Quantified Difference58-fold higher potency against TgDHFR
ConditionsIsolated TgDHFR enzyme inhibition assay

This high potency against protozoan DHFR justifies the procurement of Trimetrexate for antimicrobial research, specifically in models of Toxoplasmosis and Pneumocystis pneumonia where MTX is ineffective.

In Vivo Models of Opportunistic Infections (PCP and Toxoplasmosis)

Due to its high aqueous solubility (>50 mg/mL) and potent inhibition of protozoan DHFR (IC50 = 1.35 nM for TgDHFR), Trimetrexate trihydrochloride is the optimal choice for in vivo models of Pneumocystis carinii pneumonia (PCP) and Toxoplasmosis. It can be easily formulated in drinking water (e.g., 180 mg/kg/day) or administered intravenously to infected murine models, a workflow that is impossible with the insoluble free base.

Screening in Methotrexate-Resistant Oncology Models

Because Trimetrexate enters cells via passive diffusion rather than the reduced folate carrier (RFC), it is the benchmark non-classical antifolate for studying MTX-resistant cell lines. It is heavily procured for assays involving transport-deficient leukemic cells (such as resistant L1210 or CCRF-CEM lines), where it achieves 50% growth inhibition at concentrations up to 5,000-fold lower than MTX [1].

Structural Biology and DHFR Inhibitor Development

Trimetrexate trihydrochloride serves as a critical reference standard in structural biology and medicinal chemistry for the development of next-generation DHFR inhibitors. Its unique binding profile—combining a diaminopteridine-like head with a trimethoxybenzyl tail—provides a quantifiable baseline for comparing the selectivity indices of novel compounds targeting human versus pathogenic DHFR [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

477.110123 Da

Monoisotopic Mass

477.110123 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. Sasso, S.P., Gilli, R.M., Sari, J.C., et al. Thermodynamic study of dihydrofolate reductase inhibitor selectivity. Biochim Biophys. Acta. 1207(1), 74-79 (1994).
2. Hook, K.E., Nelson, J.M., Roberts, B.J., et al. Cell cycle effects of trimetrexate (CI-898). Cancer Chemother. Pharmacol. 16(2), 116-120 (1986).
3. Elslager, E.F., Johnson, J.L., and Werbel, L.M. Folate antagonists. 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. J. Med. Chem. 26(12), 1753-1760 (1983).
4. Allegra, C.J., Kovacs, J.A., Drake, J.C., et al. Potent in vitro and in vivo antitoxoplasma activity of the lipid-soluble antifolate trimetrexate. J. Clin. Invest. 79(2), 478-482 (1987).
5. Leopold, W.R., Dykes, D.J., and Griswold, D.P., Jr. Therapeutic synergy of trimetrexate (CI-898) in combination with doxorubicin, vincristine, cytoxan, 6-thioguanine, cisplatin, or 5-fluorouracil against intraperitoneally implanted P388 leukemia. NCI. Monogr. 5, 99-104 (1987).

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